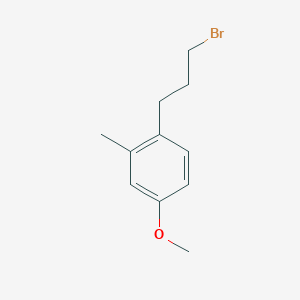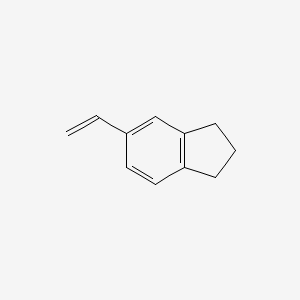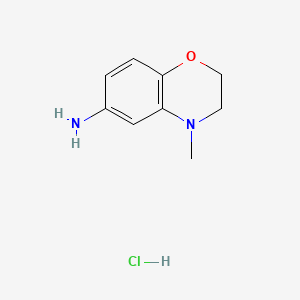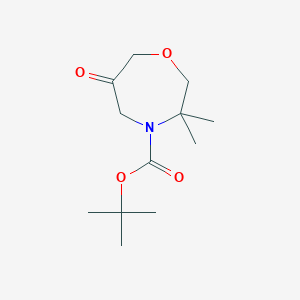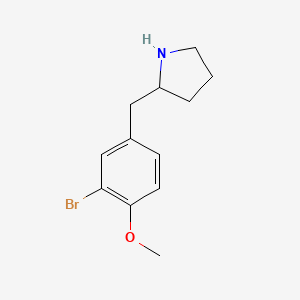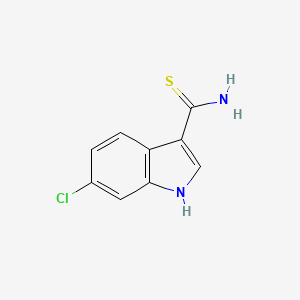
6-chloro-1H-indole-3-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-1H-indole-3-carbothioamide: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound features a chloro substituent at the 6th position and a carbothioamide group at the 3rd position of the indole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indole-3-carbothioamide typically involves the reaction of 6-chloroindole with thiocarbamoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants . The general reaction scheme is as follows:
Starting Material: 6-chloroindole
Reagent: Thiocarbamoyl chloride
Conditions: Basic medium (e.g., sodium hydroxide), inert atmosphere (e.g., nitrogen or argon)
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 6-chloro-1H-indole-3-carbothioamide undergoes various chemical reactions, including:
Substitution: The chloro substituent can be replaced by nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: N-substituted indole derivatives
Applications De Recherche Scientifique
Chemistry: 6-chloro-1H-indole-3-carbothioamide is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for various heterocyclic compounds, which are essential in medicinal chemistry .
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 6-chloro-1H-indole-3-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . Additionally, it can bind to receptors, modulating their activity and resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
- 6-chloro-1H-indole-3-carbaldehyde
- 6-chloro-1H-indole-3-carboxylic acid
- 6-chloro-1H-indole-3-carboxamide
Comparison: 6-chloro-1H-indole-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, while 6-chloro-1H-indole-3-carbaldehyde is primarily used as an intermediate in organic synthesis, this compound exhibits broader biological activities, making it more versatile in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H7ClN2S |
|---|---|
Poids moléculaire |
210.68 g/mol |
Nom IUPAC |
6-chloro-1H-indole-3-carbothioamide |
InChI |
InChI=1S/C9H7ClN2S/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H,(H2,11,13) |
Clé InChI |
PKTWPBITZDXAKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC=C2C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


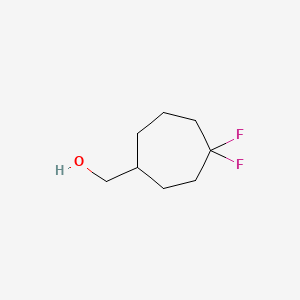

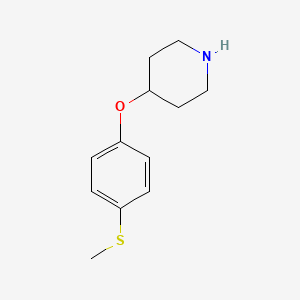

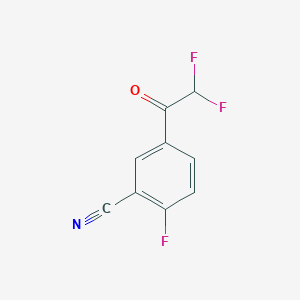

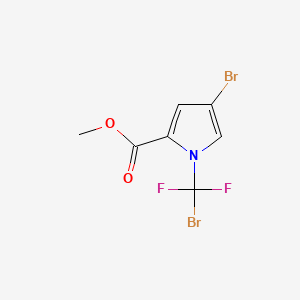
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
